Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]
Description
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] is an organotin compound characterized by a dibutyltin core bonded to two [(2-hexadecanoyloxy)ethylmercaptide] ligands. The hexadecanoyloxy group (a 16-carbon fatty acid ester) confers high lipophilicity, distinguishing it from shorter-chain analogs. This compound belongs to the class of dialkyltin mercaptides, widely used as heat stabilizers in polyvinyl chloride (PVC) processing due to their ability to scavenge hydrochloric acid and prevent polymer degradation .
Properties
CAS No. |
68298-42-0 |
|---|---|
Molecular Formula |
C44H88O4S2Sn |
Molecular Weight |
864.0 g/mol |
IUPAC Name |
2-[dibutyl(2-hexadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl hexadecanoate |
InChI |
InChI=1S/2C18H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21;2*1-3-4-2;/h2*21H,2-17H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
WODPTRJNVWRFAD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin dichloride with 2-hexadecanoyloxyethyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
Bu2SnCl2+2HSCH2CH2OCOC15H31→Bu2Sn(SCH2CH2OCOC15H31)2+2HCl
Industrial Production Methods
Industrial production of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert it back to dibutyltin or other lower oxidation state tin compounds.
Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include dibutyltin oxide, dibutyltin derivatives with different functional groups, and substituted organotin compounds.
Scientific Research Applications
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in PVC production.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its stabilizing properties.
Mechanism of Action
The mechanism of action of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit or activate specific pathways, leading to its desired effects. For example, its interaction with thiol groups in enzymes can modulate their activity, affecting various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below contrasts key features of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] with structurally related organotin compounds:
Key Comparative Insights
Lipophilicity and Compatibility: The hexadecanoyloxy group in the target compound provides superior compatibility with flexible PVC formulations compared to laurate (C12) or ethylhexyl derivatives. This reduces migration and improves long-term stability .
Thermal Stability : Dibutyltin maleate’s polymeric structure offers higher thermal resistance (>220°C), whereas the target compound’s ester-based ligands may degrade earlier (~180–200°C) .
Toxicity Profile: Shorter-chain dibutyltin compounds (e.g., dilaurate, dichloride) exhibit pronounced endocrine-disrupting effects (PPARγ/RXRα activation) at lower concentrations, whereas the target compound’s bulkier structure may attenuate bioactivity .
Performance in PVC: Mercaptides like the target compound and dibutyltin bis(lauryl mercaptide) excel in HCl scavenging due to sulfur-rich ligands, but the hexadecanoyloxy group’s ester functionality may introduce secondary stabilization mechanisms .
Biological Activity
Overview of Dibutyltin Compounds
Dibutyltin (DBT) compounds are organotin compounds that have garnered attention due to their diverse applications and biological activities. They are primarily used in industrial applications such as stabilizers in PVC production, biocides, and antifouling agents. The biological activity of dibutyltin compounds is significant due to their potential toxicity and effects on various biological systems.
Dibutyltin compounds, including dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide], exhibit biological activity through several mechanisms:
- Endocrine Disruption : Organotin compounds can mimic hormone functions, leading to endocrine disruption. This can affect reproductive health and development in various organisms.
- Cytotoxicity : DBT has shown cytotoxic effects on various cell lines, potentially leading to apoptosis. This is particularly relevant in cancer research where organotin compounds are being explored for their anticancer properties.
- Immunotoxicity : Exposure to dibutyltin has been linked to immunotoxic effects, impacting immune function and increasing susceptibility to infections.
Case Studies and Research Findings
- Reproductive Toxicity : A study investigated the effects of dibutyltin on reproductive health in mammals. It was found that exposure resulted in reduced fertility rates and developmental abnormalities in offspring. The study highlighted the importance of understanding organotin exposure in environmental contexts.
- Anticancer Properties : Research has indicated that certain dibutyltin derivatives may possess anticancer properties. For instance, a study demonstrated that dibutyltin compounds could induce apoptosis in human breast cancer cells through the activation of specific signaling pathways.
- Neurotoxicity : Another area of concern is the neurotoxic effects of dibutyltin. Research has shown that exposure to dibutyltin can lead to neurodegeneration in animal models, suggesting potential implications for human health.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
